molecular formula C8H6ClIO2 B1431336 Methyl 2-chloro-6-iodobenzoate CAS No. 1261559-47-0

Methyl 2-chloro-6-iodobenzoate

Cat. No.: B1431336
CAS No.: 1261559-47-0
M. Wt: 296.49 g/mol
InChI Key: LYTZVCICIVVFRE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-iodobenzoate is an organic compound with the molecular formula C8H6ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Methyl 2-chloro-6-iodobenzoate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Safety and Hazards

Methyl 2-chloro-6-iodobenzoate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body, which could potentially be the targets of this compound .

Mode of Action

It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.

Biochemical Pathways

It’s known that benzylic compounds can participate in various biochemical reactions, which can affect multiple pathways in the body . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Result of Action

Based on the known reactions of benzylic compounds, it can be inferred that the compound might cause changes at the molecular level, which could potentially lead to observable effects at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-chloro-6-iodobenzoate . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. Furthermore, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing or interacting compounds in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-6-iodobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-6-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is used for oxidation reactions.

Major Products Formed

    Substitution: Depending on the nucleophile, products such as methyl 2-methoxy-6-iodobenzoate or methyl 2-chloro-6-methoxybenzoate can be formed.

    Reduction: The reduction of the ester group yields methyl 2-chloro-6-iodobenzyl alcohol.

    Oxidation: Oxidation of the ester group results in 2-chloro-6-iodobenzoic acid.

Comparison with Similar Compounds

Methyl 2-chloro-6-iodobenzoate can be compared with other similar compounds, such as:

  • Methyl 2-chloro-5-iodobenzoate
  • Methyl 2-chloro-4-iodobenzoate
  • Methyl 2-chloro-3-iodobenzoate

These compounds share similar structural features but differ in the position of the iodine atom on the benzene ring. The unique positioning of the chlorine and iodine atoms in this compound can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 2-chloro-6-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTZVCICIVVFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.